6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine
Description
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine is a pyridazine derivative featuring a chlorine substituent at position 6 and a 4-methoxybenzylamine group at position 3. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, conferring unique electronic properties that influence reactivity, solubility, and intermolecular interactions.
Structure
3D Structure
Properties
Molecular Formula |
C12H12ClN3O |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-17-11-4-2-9(3-5-11)7-14-10-6-12(13)16-15-8-10/h2-6,8H,7H2,1H3,(H,14,16) |
InChI Key |
VDTAEYKUZRAUSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=NN=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine
General Synthetic Strategy
The synthesis of this compound typically involves nucleophilic aromatic substitution (S_NAr) or amination reactions on a suitably substituted pyridazine precursor. The key steps include:
- Functionalization of the pyridazine ring at the 6-position with chlorine.
- Introduction of the 4-amine substituent.
- Coupling of the amine with a 4-methoxybenzyl moiety.
Starting Materials and Key Intermediates
- 6-Chloropyridazin-4-amine or its derivatives serve as the core heterocyclic framework.
- 4-Methoxybenzylamine or related amines act as nucleophiles for substitution or coupling.
- Chlorinating agents or halogenated pyridazines are used to install the 6-chloro substituent.
Synthetic Routes and Reaction Conditions
Route 1: Nucleophilic Substitution on 6-Chloropyridazin-4-amine
A common approach involves direct nucleophilic substitution of the 6-chloropyridazin-4-amine with 4-methoxybenzylamine under basic or neutral conditions. The reaction proceeds as follows:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 6-Chloropyridazin-4-amine + 4-methoxybenzylamine | Stirring in polar aprotic solvent (e.g., DMF) with base (K2CO3) at room temperature or mild heating | 60–75 |
This method exploits the nucleophilicity of the amine to displace a leaving group or to form an amide linkage, depending on the functional groups present.
Route 2: Stepwise Synthesis via Halogenated Pyridazine Precursors
An alternative method involves:
- Preparation of 6-chloropyridazine derivatives via chlorination of pyridazin-4-amine.
- Subsequent coupling with 4-methoxybenzylamine under microwave irradiation or reflux.
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Pyridazin-4-amine + Chlorinating agent (e.g., POCl3) | Chlorination at 6-position under reflux | 70–85 |
| 2 | 6-Chloropyridazin-4-amine + 4-methoxybenzylamine | Coupling under microwave irradiation (120–160 °C) or reflux in t-BuOH with K2CO3 | 65–80 |
This method benefits from regioselectivity and improved yields due to controlled chlorination and efficient coupling.
Route 3: Reductive Amination Approach
In some cases, reductive amination of 6-chloropyridazin-4-carbaldehyde with 4-methoxybenzylamine followed by reduction can yield the target compound.
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 6-Chloropyridazin-4-carbaldehyde + 4-methoxybenzylamine | Stirring in methanol with NaBH3CN or NaBH4 as reducing agent | 55–70 |
This approach allows for mild reaction conditions and avoids harsh chlorination steps.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | Simple, straightforward, fewer steps | May require long reaction times | 60–75 |
| Stepwise chlorination + coupling | High regioselectivity, good yields | Requires multiple steps, chlorinating agents | 65–85 |
| Reductive amination | Mild conditions, avoids chlorination | Moderate yields, sensitive to conditions | 55–70 |
Research Findings and Optimization Notes
- The nucleophilic substitution reactions are sensitive to the electronic nature of the pyridazine ring; electron-withdrawing substituents enhance reactivity at the 6-position.
- Microwave-assisted coupling significantly reduces reaction time and improves yields compared to conventional heating.
- Use of polar aprotic solvents such as dimethylformamide (DMF) or tert-butanol (t-BuOH) facilitates better solubilization of reactants and enhances reaction rates.
- Bases like potassium carbonate (K2CO3) are commonly employed to neutralize generated acids and promote nucleophilic attack.
- Purification is typically achieved by column chromatography or recrystallization, with spectral characterization confirming the structure (NMR, MS, IR).
Summary Table of Representative Syntheses
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation of the methoxy group can produce an aldehyde or acid .
Scientific Research Applications
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Heterocycle Variations
The pyridazine core distinguishes this compound from analogues with pyrimidine, imidazo-pyridazine, or quinazoline scaffolds:
Key Observations :
- Pyridazine vs. Pyrimidine : Pyridazine’s adjacent nitrogen atoms increase dipole moments, enhancing hydrogen-bonding capacity compared to pyrimidine’s 1,3-nitrogen arrangement .
- Pyrazolo-Pyrimidines : Bicyclic systems like pyrazolo-pyrimidine () offer enhanced metabolic stability but reduced solubility due to higher logP .
Substituent Effects on Physicochemical Properties
Chlorine Substitution
The 6-chloro group is conserved across analogues. In pyrimidine derivatives (e.g., ), chlorine’s electronegativity stabilizes the ring, reducing reactivity at position 4. In imidazo-pyridazines (), chlorine enhances binding to hydrophobic pockets in kinase targets .
4-Methoxybenzyl Group
The 4-methoxybenzylamino group in the target compound is structurally similar to substituents in:
- : 3-(4-Methoxyphenyl) in imidazo-pyridazine derivatives improves potency against PI4KB (IC₅₀ = 0.8 nM) .
- : Quinazoline derivatives with 4-methoxybenzylamino groups show moderate yields (~75–80%), suggesting synthetic feasibility for the target compound .
Alternative Amino Groups
- Dimethylamino (): (6-Chloro-pyrimidin-4-yl)-dimethyl-amine has lower molecular weight (183.6) and higher solubility but reduced target affinity due to steric hindrance .
- Phenethyl () : 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine exhibits higher logP (~3.8), favoring blood-brain barrier penetration .
Biological Activity
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Structure
The synthesis of this compound involves standard organic chemistry techniques, including the use of chloro and methoxy substituents to enhance biological activity. The structural modifications aim to optimize interactions with biological targets, particularly in cancer cells.
Anticancer Properties
Studies have shown that this compound exhibits significant cytotoxic activity against various human tumor cell lines. The compound's GI50 values (the concentration required to inhibit cell growth by 50%) range from 2.40 to 13.5 μM against cell lines such as A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) .
Table 1: Cytotoxic Activity of this compound
| Cell Line | GI50 (μM) |
|---|---|
| A549 | 2.40 |
| KB | 13.5 |
| DU145 | 1.18 |
The anticancer activity of this compound can be attributed to its ability to induce apoptosis and inhibit cell proliferation. Research indicates that structural features, such as the methoxy group in the para position, enhance electron density on the aromatic system, which may improve binding affinity to cellular targets involved in cancer progression .
Case Studies
Several studies have evaluated the effectiveness of pyridazine derivatives like this compound in preclinical settings:
- Study on Human Tumor Cell Lines : In a comparative study, this compound was found to be more potent than similar compounds lacking the methoxy substitution, suggesting that the methoxy group significantly contributes to its antitumor efficacy .
- Mechanistic Studies : Further investigations revealed that the compound acts on multiple pathways involved in tumor growth and metastasis, including inhibition of protein kinases that are critical for cancer cell survival .
- Selectivity and Toxicity : The selectivity of this compound for cancer cells over normal cells was highlighted in toxicity assays, demonstrating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution of 6-chloropyridazine with 4-methoxybenzylamine. Key steps include controlling temperature (0–10°C for intermediate formation) and using polar aprotic solvents like DMF or acetonitrile to enhance reactivity. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product .
- Data Consideration : Yields can vary (50–75%) depending on stoichiometric ratios and catalyst selection (e.g., triethylamine vs. DIPEA). Evidence from analogous pyridazine derivatives suggests that microwave-assisted synthesis may reduce reaction time by 40% .
Q. How is the molecular conformation of this compound characterized, and what intermolecular interactions stabilize its crystal structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related compounds, dihedral angles between the pyridazine ring and the 4-methoxyphenyl group range from 12–86°, influenced by intramolecular N–H⋯N hydrogen bonding. Weak C–H⋯O and C–H⋯π interactions further stabilize the lattice .
- Data Contradictions : Discrepancies in torsion angles (e.g., 12.8° vs. 86.1° in similar derivatives) may arise from substituent electronic effects or crystallization solvents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyridazin-4-amine derivatives?
- Methodology : Cross-validate assays (e.g., MIC tests vs. enzymatic inhibition) using standardized protocols. For example, antifungal activity in some pyrimidine analogs correlates with electron-withdrawing substituents (e.g., Cl, CF₃), but conflicting results may stem from cell permeability differences. Dose-response curves and logP calculations can clarify structure-activity relationships (SAR) .
- Case Study : In polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, hydrogen bonding variations led to 10-fold differences in antibacterial potency .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs. For this compound, the pyridazine core may act as a hinge-binding motif, while the 4-methoxybenzyl group occupies hydrophobic pockets. MD simulations can assess stability of ligand-receptor complexes over 100-ns trajectories .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays. Adjust substituents (e.g., replacing Cl with F) to optimize electrostatic complementarity .
Q. What analytical techniques are critical for detecting decomposition products under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS/MS identify degradation pathways. For example, hydrolysis of the chloropyridazine moiety may generate 6-hydroxypyridazine derivatives, detectable via UV-Vis at 254 nm. Mass fragmentation patterns (e.g., m/z 168 for dechlorinated products) confirm structural changes .
- Mitigation : Lyophilization or storage under inert atmosphere (N₂) reduces oxidation and hydrolysis risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
